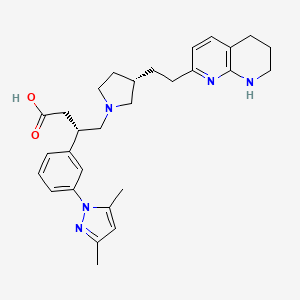
Deoxyguanosine triphosphate (trisodium salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Deoxyguanosine triphosphate (trisodium salt) is a nucleotide precursor used in cells for DNA synthesis. It is composed of a guanine nucleobase attached to deoxyribose and a chain of three phosphate residues. This compound plays a crucial role in various biochemical processes, including DNA replication and repair, and is widely used in molecular biology techniques such as polymerase chain reaction (PCR) and DNA sequencing .
准备方法
Synthetic Routes and Reaction Conditions
Deoxyguanosine triphosphate (trisodium salt) can be synthesized through a series of chemical reactions involving the phosphorylation of deoxyguanosine. The process typically involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite reagents under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through techniques such as ion-exchange chromatography .
Industrial Production Methods
Industrial production of deoxyguanosine triphosphate (trisodium salt) involves large-scale synthesis using automated synthesizers and high-throughput purification systems. The process is optimized for efficiency and yield, ensuring the production of high-purity compounds suitable for research and commercial applications .
化学反应分析
Types of Reactions
Deoxyguanosine triphosphate (trisodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 8-oxo-deoxyguanosine triphosphate, a mutagenic lesion.
Hydrolysis: It can be hydrolyzed to deoxyguanosine monophosphate and inorganic pyrophosphate.
Phosphorylation: It can participate in phosphorylation reactions to form higher-order nucleotides
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H2O2) for oxidation, and enzymes like nucleoside diphosphate kinases for phosphorylation. The reactions are typically carried out under physiological conditions, with pH and temperature optimized for enzyme activity .
Major Products
The major products formed from these reactions include 8-oxo-deoxyguanosine triphosphate, deoxyguanosine monophosphate, and higher-order nucleotides such as deoxyguanosine tetraphosphate .
科学研究应用
Deoxyguanosine triphosphate (trisodium salt) has a wide range of scientific research applications, including:
Chemistry: Used as a substrate in enzymatic assays to study the activity of DNA polymerases and other nucleotide-processing enzymes.
Biology: Essential for DNA synthesis in PCR, DNA sequencing, and cloning experiments.
Medicine: Investigated for its role in antiviral therapies, particularly in the inhibition of viral DNA polymerases.
Industry: Utilized in the production of diagnostic kits and reagents for molecular biology research .
作用机制
Deoxyguanosine triphosphate (trisodium salt) exerts its effects by serving as a substrate for DNA polymerases during DNA synthesis. It is incorporated into the growing DNA strand, pairing with cytosine. The triphosphate group provides the energy required for the formation of the phosphodiester bond, facilitating the addition of the nucleotide to the DNA strand. This process is crucial for DNA replication and repair .
相似化合物的比较
Similar Compounds
- Deoxyadenosine triphosphate (trisodium salt)
- Deoxycytidine triphosphate (trisodium salt)
- Deoxythymidine triphosphate (trisodium salt)
Uniqueness
Deoxyguanosine triphosphate (trisodium salt) is unique due to its specific pairing with cytosine during DNA synthesis, which is essential for maintaining the integrity of the genetic code. Its role in various biochemical processes and its applications in molecular biology techniques make it a valuable compound in scientific research .
属性
分子式 |
C10H13N5Na3O13P3 |
|---|---|
分子量 |
573.13 g/mol |
IUPAC 名称 |
trisodium;[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3.3Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20;;;/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17);;;/q;3*+1/p-3/t4-,5+,6+;;;/m0.../s1 |
InChI 键 |
IWGGLKOTEOCWQP-BIHLCPNHSA-K |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
规范 SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


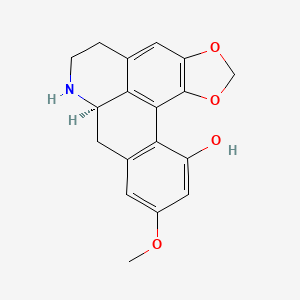
![N2-[1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-N6-(pyrazin-2-yl)pyridine-2,6-diamine hydrochloride](/img/structure/B11933903.png)
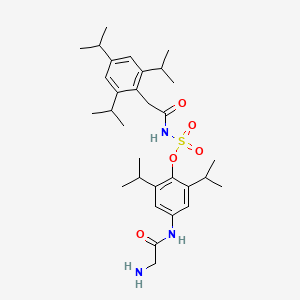
![4-(5-(4-Methylpiperazin-1-yl)-1H,1'H-[2,5'-bibenzo[d]imidazol]-2'-yl)benzenesulfonamide](/img/structure/B11933912.png)
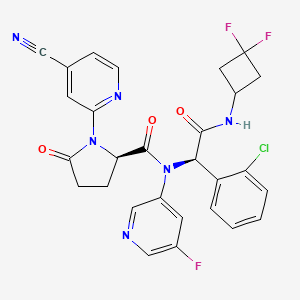
![propan-2-yl (2S)-2-[[2-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-fluoro-3,4-dihydroxy-4-methyloxolan-2-yl]ethoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B11933931.png)
![propan-2-yl (E,3R,6R)-6-[(1R,3aS,7aR)-4-[2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-hydroxy-2,2-dimethylhept-4-enoate](/img/structure/B11933941.png)
![(2R)-2-(5-fluoro-2-methoxypyridin-4-yl)-1-[(2S)-7-methyl-6-pyrimidin-2-ylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]-1'-yl]propan-1-one](/img/structure/B11933947.png)
![N-[(5-chloroquinolin-8-yl)methyl]-3-ethylsulfonylpropan-1-amine](/img/structure/B11933963.png)
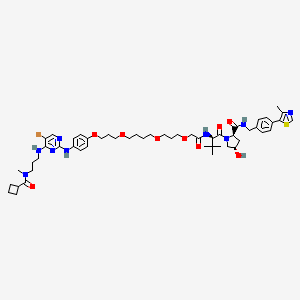

![[(2S,3R,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] acetate](/img/structure/B11933981.png)
![7-[4-methyl-6-(2-methylpropyl)pyridin-3-yl]-6-oxo-N-[(1R,2S)-2-(prop-2-enoylamino)cyclopentyl]-2-thia-5,7,11-triazatricyclo[6.3.1.04,12]dodeca-1(11),3,8(12),9-tetraene-3-carboxamide](/img/structure/B11933986.png)
